

# The Discovery and Chemical Architecture of FHD-609: A Targeted Protein Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FHD-609   |           |
| Cat. No.:            | B15543193 | Get Quote |

For Immediate Distribution to the Scientific Community

This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of **FHD-609**, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). Developed by Foghorn Therapeutics, **FHD-609** has been investigated as a potential therapeutic for synovial sarcoma and SMARCB1-deficient tumors, leveraging a synthetic lethal relationship with the SS18-SSX translocation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a compilation of preclinical and clinical data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

## **Executive Summary**

**FHD-609** is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3] By hijacking the body's natural protein disposal system, **FHD-609** offers a novel therapeutic modality for cancers dependent on BRD9. This guide summarizes the discovery process, delineates the chemical structure, presents key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the assays used to characterize this molecule.

## **Discovery and Optimization**



The discovery of **FHD-609** stemmed from a focused effort to develop a selective and potent degrader of BRD9. The process involved the synthesis and optimization of a series of first-generation compounds.[2] This lead optimization process aimed to enhance potency, selectivity, and pharmacokinetic properties, ultimately identifying **FHD-609** as a clinical candidate.

# **Chemical Structure and Properties**

**FHD-609** is a heterobifunctional molecule composed of a ligand that binds to BRD9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This tripartite structure is essential for its function as a PROTAC.

| Property         | Value        |
|------------------|--------------|
| Chemical Formula | C47H56N8O6   |
| Molecular Weight | 829.02 g/mol |
| CAS Number       | 2676211-64-4 |

Table 1: Chemical and Physical Properties of FHD-609.

The chemical structure of **FHD-609** consists of a BRD9 ligand, a linker, and a deoxy-thalidomide derivative as the CRBN ligand.

## **Mechanism of Action**

**FHD-609** functions by inducing the formation of a ternary complex between BRD9 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, which is critical for the survival of certain cancer cells, such as those found in synovial sarcoma.





Click to download full resolution via product page

Figure 1: Mechanism of action of **FHD-609** as a BRD9 degrader.

# Preclinical Data In Vitro Activity

FHD-609 has demonstrated potent and rapid degradation of BRD9 in various cancer cell lines.

| Assay                         | Cell Line                      | Metric         | Value                               |
|-------------------------------|--------------------------------|----------------|-------------------------------------|
| Live Cell Kinetic Degradation | Not Specified                  | Dmax           | 97%                                 |
| BRD9 Degradation              | SYO1                           | Fold Reduction | 16-fold (at 16 nM, 4h)              |
| Growth Inhibition             | Synovial Sarcoma<br>Cell Lines | Effect         | Picomolar growth inhibitory effects |
| Colony Formation              | Synovial Sarcoma<br>Cell Lines | Effect         | Picomolar colony formation effects  |

Table 2: In Vitro Activity of FHD-609.



# **In Vivo Efficacy**

Preclinical studies in xenograft mouse models have shown significant anti-tumor activity of **FHD-609**.

| Model           | Treatment                                      | Outcome                                                                                                     |
|-----------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| SYO-1 Xenograft | 1 mg/kg, i.v., twice a week for 28 days        | Maintained BRD9 degradation and anti-tumor activity                                                         |
| SYO-1 Xenograft | Single i.v. doses (0.05, 0.25, 1.0, 5.0 mg/kg) | Dose- and time-dependent BRD9 degradation correlated with antitumor efficacy                                |
| ASKA Xenograft  | i.v. doses (0.1, 0.5, 2.0 mg/kg)               | Superior tumor growth inhibition compared to standard-of-care; complete suppression at 2 mg/kg over 30 days |

Table 3: In Vivo Efficacy of FHD-609.

## **Pharmacokinetics**

Pharmacokinetic studies have been conducted in multiple species.

| Species           | Half-life (t1/2) | Key Finding                                                            |
|-------------------|------------------|------------------------------------------------------------------------|
| Mouse             | 16 hours         | Long half-life, large volume of distribution, low oral bioavailability |
| Rat               | 20 hours         | Long half-life, large volume of distribution, low oral bioavailability |
| Cynomolgus Monkey | 17 hours         | Long half-life, large volume of distribution, low oral bioavailability |



Table 4: Pharmacokinetic Parameters of FHD-609.

### **Clinical Data**

**FHD-609** was evaluated in a Phase I clinical trial (NCT04965753) in patients with advanced synovial sarcoma or SMARCB1-deficient tumors.

| Parameter              | Finding                                                                               |
|------------------------|---------------------------------------------------------------------------------------|
| Dosing                 | Intravenous, escalating doses, twice weekly (5-80 mg) or once weekly (40-120 mg)      |
| Maximum Tolerated Dose | 40 mg twice weekly and 80 mg once weekly                                              |
| Adverse Events         | Most common were dysgeusia, dry mouth, fatigue, and anemia (predominantly grades 1-2) |
| Pharmacodynamics       | Extensive BRD9 degradation in tumor tissue                                            |
| Efficacy               | One partial response and eight patients with stable disease                           |

Table 5: Summary of Phase I Clinical Trial Data for FHD-609.

# **Experimental Protocols**

The following are representative protocols for key assays used in the characterization of BRD9 degraders.

## **Western Blot for BRD9 Degradation**

This protocol is used to assess the reduction in BRD9 protein levels following treatment with a degrader.

#### Materials:

- Cell line of interest
- FHD-609



- DMSO (vehicle control)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-BRD9
- Secondary HRP-conjugated antibody
- ECL substrate

#### Procedure:

- Cell Treatment: Seed cells and treat with varying concentrations of FHD-609 or DMSO for the desired time.
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane, then incubate with primary anti-BRD9 antibody, followed by the secondary antibody.
- Detection: Visualize protein bands using an ECL substrate and an imaging system.





Click to download full resolution via product page

Figure 2: Experimental workflow for Western Blot analysis.



## **TR-FRET Binding Assay**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the binding affinity of a compound to its target protein.

#### Materials:

- Fluorescent microplate reader capable of TR-FRET
- 384-well plates
- Recombinant BRD9 protein (e.g., GST-tagged)
- Terbium-labeled donor (e.g., anti-GST antibody)
- Dye-labeled acceptor (e.g., fluorescently labeled ligand)
- Assay buffer

#### Procedure:

- Reagent Preparation: Dilute all reagents in the assay buffer.
- Assay Plate Setup: Add diluted donor, acceptor, BRD9 protein, and the test compound (FHD-609) to the wells.
- Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.
- Measurement: Measure the fluorescence intensity at the donor and acceptor emission wavelengths.
- Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50.

# **Live-Cell Kinetic Degradation Assay**

This assay monitors the degradation of the target protein in real-time within living cells.

#### Materials:



- Cell line expressing a tagged version of the target protein (e.g., HiBiT-BRD9)
- Luminometer plate reader
- · White, opaque multi-well plates
- FHD-609
- Lytic detection reagent (e.g., Nano-Glo® HiBiT Lytic Detection System)

#### Procedure:

- Cell Plating: Seed the engineered cells in the multi-well plates.
- Compound Treatment: Treat the cells with a serial dilution of FHD-609.
- Time-Course Measurement: At various time points, add the lytic reagent to the wells and measure luminescence.
- Data Analysis: Normalize the luminescence signal to the vehicle control to determine the
  percentage of remaining protein over time, allowing for the calculation of degradation kinetics
  (e.g., Dmax, DC50).

# **Logical Relationships in FHD-609 Development**

The development of **FHD-609** followed a logical progression from initial discovery to clinical evaluation.





Click to download full resolution via product page

Figure 3: Logical progression of **FHD-609** development.



## Conclusion

**FHD-609** is a potent and selective degrader of BRD9 that has demonstrated promising preclinical activity and has been evaluated in a Phase I clinical trial. The data summarized in this guide highlight its potential as a targeted therapy for specific cancer patient populations. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Chemical Architecture of FHD-609: A Targeted Protein Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543193#fhd-609-discovery-and-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com